molecular formula C9H8N2O B12448557 1,8-Naphthyridine-4-ylmethanol

1,8-Naphthyridine-4-ylmethanol

Cat. No.: B12448557
M. Wt: 160.17 g/mol
InChI Key: YLWULDHCZNUIOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Naphthyridine-4-ylmethanol is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are characterized by a naphthalene ring system in which two carbon atoms are replaced by nitrogen atoms. The presence of a hydroxymethyl group at the 4-position of the naphthyridine ring gives this compound unique chemical and biological properties.

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridine-4-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxymethyl group to a carboxyl group.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenating agents.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted naphthyridines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Naphthyridine-4-ylmethanol is unique due to the presence of the hydroxymethyl group at the 4-position, which imparts distinct chemical reactivity and biological activity compared to other 1,8-naphthyridine derivatives. This functional group allows for further chemical modifications and enhances the compound’s potential as a versatile building block in synthetic chemistry and drug development .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

1,8-naphthyridin-4-ylmethanol

InChI

InChI=1S/C9H8N2O/c12-6-7-3-5-11-9-8(7)2-1-4-10-9/h1-5,12H,6H2

InChI Key

YLWULDHCZNUIOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2N=C1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.